Cas no 104483-05-8 (4'-Isobutyl-2,2-dibromopropiophenone)

4'-Isobutyl-2,2-dibromopropiophenone is a brominated aromatic ketone derivative characterized by its isobutyl substitution at the para position and dibromination at the alpha carbon of the propiophenone backbone. This compound is primarily utilized in organic synthesis as a versatile intermediate, particularly in the construction of complex molecules due to its reactive dibromo moiety, which facilitates further functionalization. The isobutyl group enhances steric and electronic properties, influencing reactivity and selectivity in cross-coupling or nucleophilic substitution reactions. Its stability under controlled conditions and well-defined reactivity profile make it a valuable reagent for pharmaceutical and fine chemical research. Suitable for use under inert atmospheres to prevent degradation.
4'-Isobutyl-2,2-dibromopropiophenone structure
104483-05-8 structure
Product Name:4'-Isobutyl-2,2-dibromopropiophenone
CAS No:104483-05-8
MF:C13H16Br2O
MW:348.07354259491
CID:1061988
PubChem ID:13647429
Update Time:2025-08-05

4'-Isobutyl-2,2-dibromopropiophenone Chemical and Physical Properties

Names and Identifiers

    • 4'-Isobutyl-2,2-dibromopropiophenone
    • 4´-Isobutyl-2,2-dibromopropiophenone
    • 2,2-dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one
    • 4'-ISOBUTYL-2,2-DIBROMOPROPIOPHENONE,PALE YELLOW SOLID
    • 1-Propanone, 2,2-dibromo-1-[4-(2-methylpropyl)phenyl]-
    • 2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]-1-propanone
    • FT-0670425
    • 104483-05-8
    • 2,2-Dibromo-1-(4-isobutylphenyl)propan-1-one
    • DTXSID70545812
    • J-001180
    • SCHEMBL10746439
    • Inchi: 1S/C13H16Br2O/c1-9(2)8-10-4-6-11(7-5-10)12(16)13(3,14)15/h4-7,9H,8H2,1-3H3
    • InChI Key: VJJIRVKFCUIHNX-UHFFFAOYSA-N
    • SMILES: BrC(C)(C(C1C=CC(=CC=1)CC(C)C)=O)Br

Computed Properties

  • Exact Mass: 345.95678
  • Monoisotopic Mass: 345.95679g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • Density: 1.512±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 348.6±32.0 ºC (760 Torr),
  • Flash Point: 72.4±11.7 ºC,
  • Solubility: Insuluble (5.9E-3 g/L) (25 ºC),
  • PSA: 17.07

4'-Isobutyl-2,2-dibromopropiophenone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on 4'-Isobutyl-2,2-dibromopropiophenone

Recent Advances in the Study of 4'-Isobutyl-2,2-dibromopropiophenone (CAS: 104483-05-8) in Chemical Biology and Pharmaceutical Research

The compound 4'-Isobutyl-2,2-dibromopropiophenone (CAS: 104483-05-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, highlighting its synthesis, biological activity, and potential as a lead molecule in drug development.

Recent studies have focused on the synthetic pathways for 4'-Isobutyl-2,2-dibromopropiophenone, emphasizing its efficient production through bromination reactions of the parent propiophenone derivative. The compound's structural features, including the isobutyl group and dibromo substitution, contribute to its reactivity and interaction with biological targets. Researchers have employed advanced spectroscopic techniques, such as NMR and mass spectrometry, to confirm its purity and structural integrity.

In pharmacological studies, 4'-Isobutyl-2,2-dibromopropiophenone has demonstrated promising activity against a range of biological targets. Preliminary in vitro assays indicate its potential as an inhibitor of key enzymes involved in inflammatory pathways, suggesting its utility in developing anti-inflammatory agents. Additionally, its interaction with cellular receptors has been explored, with findings pointing to its role in modulating signal transduction pathways.

The compound's mechanism of action has been further elucidated through molecular docking studies, which reveal its binding affinity for specific protein pockets. These computational analyses, combined with experimental data, provide a foundation for understanding its bioactivity and optimizing its structure for enhanced efficacy. Researchers are also investigating its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), to assess its suitability as a drug candidate.

Beyond its therapeutic potential, 4'-Isobutyl-2,2-dibromopropiophenone has been studied for its applications in chemical biology. Its ability to act as a probe for studying protein-ligand interactions has been leveraged in several high-throughput screening campaigns. These studies have identified novel targets and pathways, expanding the compound's relevance in both basic and applied research.

Despite these advancements, challenges remain in the development of 4'-Isobutyl-2,2-dibromopropiophenone as a therapeutic agent. Issues such as solubility, stability, and potential toxicity need to be addressed through further structural modifications and formulation studies. Collaborative efforts between chemists, biologists, and pharmacologists are essential to overcome these hurdles and translate the compound's potential into clinical applications.

In conclusion, 4'-Isobutyl-2,2-dibromopropiophenone (CAS: 104483-05-8) represents a promising candidate in the realm of chemical biology and drug discovery. Its unique structural attributes, combined with its diverse biological activities, position it as a valuable tool for both research and therapeutic development. Ongoing studies are expected to uncover additional applications and refine its properties, paving the way for its eventual use in medicine.

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